

Discovery of Triazolo-pyridazine Derivatives as c-Met Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-[1,2,4]triazolo[4,3-
b]pyridazine

Cat. No.: B107754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical evaluation of triazolo-pyridazine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of the core findings, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer

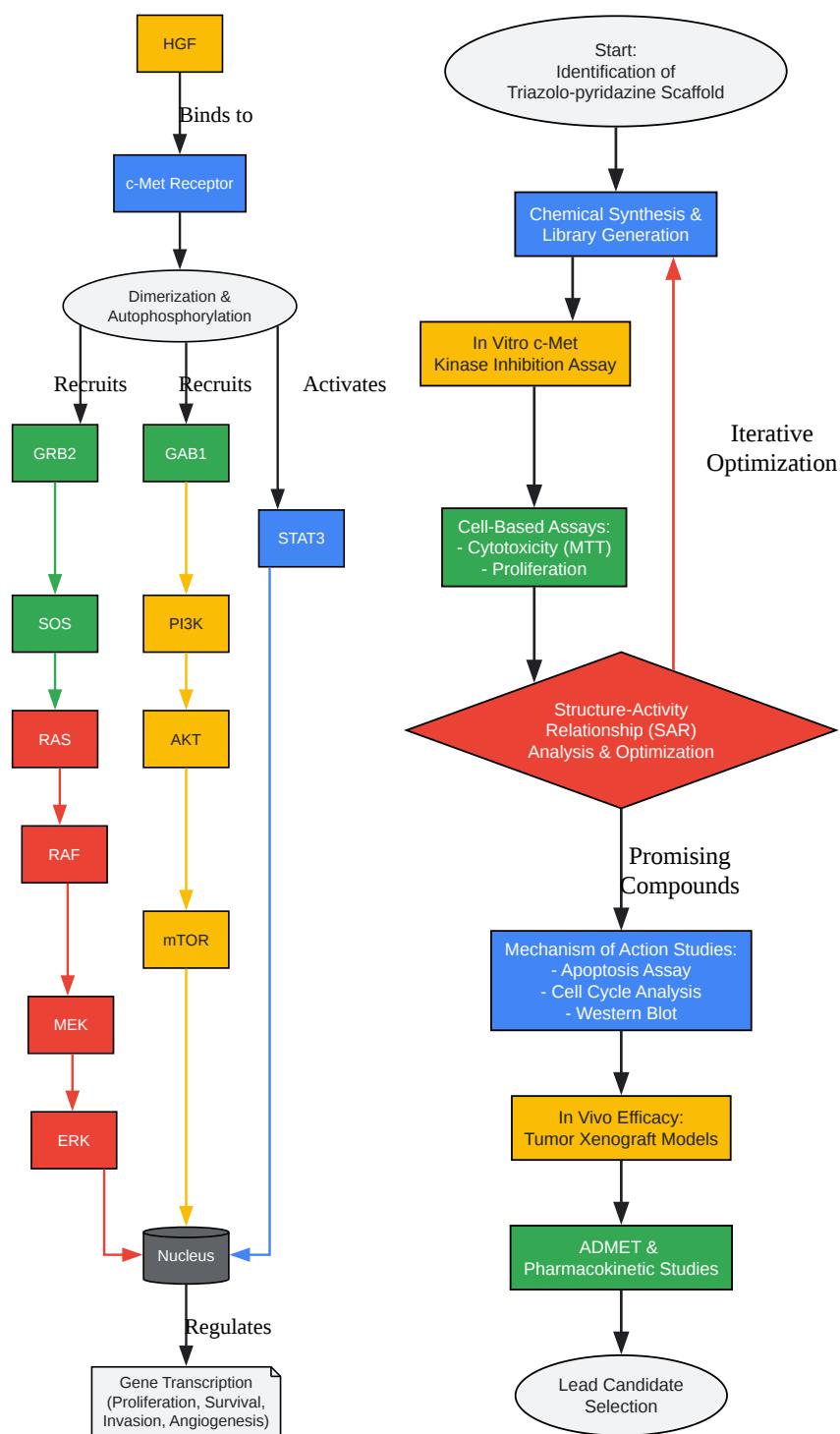
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.^[1] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration.^{[1][2]}

Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is implicated in the development and progression of numerous human cancers.^{[1][3]} Aberrant c-Met activation can lead to increased tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for anticancer drug development.^[4] Triazolo-pyridazine derivatives have emerged as a promising

class of small molecule inhibitors that can effectively target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling.

The c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling events that are crucial for both normal physiological functions and pathological processes in cancer. The following diagram illustrates the key components and interactions within the c-Met signaling cascade.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- To cite this document: BenchChem. [Discovery of Triazolo-pyridazine Derivatives as c-Met Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107754#discovery-of-triazolo-pyridazine-derivatives-as-c-met-inhibitors\]](https://www.benchchem.com/product/b107754#discovery-of-triazolo-pyridazine-derivatives-as-c-met-inhibitors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com